3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
CAS No.: 88808-36-0
Cat. No.: VC15914265
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88808-36-0 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20) |
| Standard InChI Key | BJVHAUIFJYTFOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)C3(CCCCC3)NC2=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s defining feature is its spirocyclic system, where two rings share a single atom—in this case, a nitrogen atom. The diazaspiro[4.5]decane framework consists of a six-membered cyclohexane ring fused to a five-membered diketone ring (hydantoin) . The 3,5-dimethylphenyl group is attached to the hydantoin nitrogen, introducing steric and electronic effects that influence reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 272.34 g/mol | |
| CAS Number | 88808-36-0 | |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
| XLogP3 | 3.013 (estimated) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically follows a multi-step protocol:
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Cyclocondensation: A cyclohexanone derivative reacts with urea or a substituted urea under acidic conditions to form the hydantoin ring .
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Friedel-Crafts Alkylation: Introduction of the 3,5-dimethylphenyl group via electrophilic aromatic substitution, often using aluminum chloride as a catalyst.
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Purification: Chromatographic techniques isolate the spirocyclic product from byproducts.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Urea, HCl, reflux, 12 h | 65–70 |
| Alkylation | AlCl, DCM, 0°C to RT | 50–55 |
Functional Group Reactivity
The diketone moiety in the hydantoin ring enables nucleophilic attacks at the carbonyl carbons, facilitating reactions such as:
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Hydrolysis: Conversion to carboxylic acids under basic conditions .
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Reductive Amination: Formation of secondary amines using sodium cyanoborohydride.
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Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to modify the aromatic substituent.
| Compound | IC (μM) | Target |
|---|---|---|
| 3-(2-Thiazolyl)-spirohydantoin | 0.45 | HIV-1 protease |
| 3-Allyl-spirohydantoin | 12.3 | MMP-9 |
| 3-(3,5-Dimethylphenyl)-spirohydantoin | Not reported | Hypothetical kinase |
Applications in Drug Discovery
Lead Optimization
The spirocyclic scaffold’s rigidity and three-dimensionality make it a valuable template for designing kinase inhibitors. For example, replacing the 3,5-dimethylphenyl group with a trifluoromethyl group (as in CAS 88808-39-3 ) enhances metabolic stability and binding affinity .
Material Science Applications
Spirohydantoins have been explored as:
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Ligands in Catalysis: Coordination with transition metals for asymmetric synthesis .
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Polymer Additives: Improving thermal stability of polyamides.
Comparative Analysis with Related Compounds
Structural Analogues
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3-(2-Thiazolyl)-spirohydantoin : The thiazole ring enhances hydrogen-bonding capacity, improving solubility.
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3-Allyl-spirohydantoin : The allyl group enables further functionalization via thiol-ene click chemistry.
Property Modulation
Introducing electron-withdrawing groups (e.g., trifluoromethyl ) increases electrophilicity, while bulky substituents (e.g., 3,5-dimethylphenyl) enhance steric shielding of the hydantoin ring.
Future Research Directions
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